molecular formula C8H8BrFO B1319547 2-(Bromomethyl)-4-fluoro-1-methoxybenzene CAS No. 700381-18-6

2-(Bromomethyl)-4-fluoro-1-methoxybenzene

Cat. No. B1319547
CAS RN: 700381-18-6
M. Wt: 219.05 g/mol
InChI Key: LXUGHXUXEMUEKR-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include its uses or applications in industry or research .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Lithium-Ion Batteries

  • A study by Zhang Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries. It showed that this compound could polymerize electrochemically to form a protective film, enhancing the thermal stability and reducing flammability without affecting battery performance.

Synthesis and Chemical Reactions

  • Research by Guo Zhi-an (2009) detailed the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene, a derivative of the compound . This study provided insights into factors like reaction time and temperature affecting the synthesis process.
  • Song Yan-min (2007) improved the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, another derivative, enhancing the overall yield and confirming the structure through NMR and GC/MS techniques.

Photovoltaic Performance in Polymer Solar Cells

  • A study by Bo Jin et al. (2016) used a derivative of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene in polymer solar cells. The derivative exhibited higher energy levels and improved the power conversion efficiency, open circuit voltage, and short-circuit current of the solar cells compared to traditional materials.

Material Science and Organic Chemistry

  • A. Saeed et al. (2009) investigated the crystal structure of a related compound, providing insights into molecular interactions and packing behavior in the crystal lattice.
  • K. Niknam et al. (2002) demonstrated the use of a similar compound as a catalyst in the ring opening of epoxides, highlighting its potential in organic synthesis.

Pharmaceutical Intermediates

  • K. Nishimura & T. Saitoh (2016) synthesized a key intermediate for drug discoveries using a derivative of 2-(Bromomethyl)-4-fluoro-1-methoxybenzene, optimizing the process to increase yield and maintain purity.

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems at the molecular level .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and the precautions that should be taken when handling it .

properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGHXUXEMUEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602584
Record name 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-fluoro-1-methoxybenzene

CAS RN

700381-18-6
Record name 2-(Bromomethyl)-4-fluoro-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxybenzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add Sodium borohydride (540 mg, 13.95 mmol) in portions to a solution of 5-Fluoro-2-methoxy-benzaldehyde (2.15 g, 13.94 mmol) in absolute EtOH (20 ml) and stir at room temperature. After 1 h, evaporate the solvent, dilute the residue in CH2Cl2 and treat with aqueous 3M HCl. Separate the phases, wash the organic one twice with H2O, dry over Na2SO4 and concentrate at vacuum to obtain pure (5-Fluoro-2-methoxy-phenyl)-methanol as white solid. Add aqueous concentrated HBr (15 ml) to a solution of (5-Fluoro-2-methoxy-phenyl)-methanol (1.9 g, 12.17 mmol) in CHCl3 (10 ml) and stir at room temperature. After 1 h, separate the phases, wash the aqueous one with CH2Cl2, combine organic phases, wash with H2O, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane to afford 2-Bromomethyl-4-fluoro-1-methoxy-benzene as white solid. 1H-NMR (CDCl3, 200 Mz): δ 7.06 (dd, J=3.0 and 8.6 Hz, 1H), 6.98 (m, 1H), 6.81 (dd, J=4.4 and 9.0 Hz, 1H), 4.50 (s, 2H), 3.87 (s, 3H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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